molecular formula C17H27BrMgO B14887868 (3,5-Di-t-butyl-2-i-propyloxyphenyl)magnesium bromide

(3,5-Di-t-butyl-2-i-propyloxyphenyl)magnesium bromide

Cat. No.: B14887868
M. Wt: 351.6 g/mol
InChI Key: ROALMJYVHHUAQQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and serves as a nucleophile in various chemical reactions. The presence of bulky tert-butyl groups and an iso-propyloxy group makes this compound unique in its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-iso-propyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux conditions.

    Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.

    Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.

Industrial Production Methods

In an industrial setting, the production of (3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control.

    Continuous flow systems: To ensure consistent production and minimize the risk of side reactions.

    Purification: The product is often purified by distillation or recrystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters.

    Alkyl halides: Methyl iodide, ethyl bromide.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: THF, diethyl ether.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes: Formed from the reaction with alkyl halides.

    Biaryl compounds: Formed from coupling reactions.

Scientific Research Applications

(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material science: Used in the preparation of polymers and advanced materials.

    Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which (3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile attacks electrophilic centers in substrates, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved often include:

    Formation of tetrahedral intermediates: In nucleophilic addition reactions.

    Transition state complexes: In coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent without bulky substituents.

    tert-Butylmagnesium chloride: Contains a tert-butyl group but lacks the iso-propyloxy group.

    3,5-Di-tert-butylphenylmagnesium bromide: Similar but without the iso-propyloxy group.

Uniqueness

(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide is unique due to the presence of both tert-butyl and iso-propyloxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity. This makes it particularly useful in reactions where such properties are advantageous.

Properties

Molecular Formula

C17H27BrMgO

Molecular Weight

351.6 g/mol

IUPAC Name

magnesium;2,4-ditert-butyl-1-propan-2-yloxybenzene-6-ide;bromide

InChI

InChI=1S/C17H27O.BrH.Mg/c1-12(2)18-15-10-9-13(16(3,4)5)11-14(15)17(6,7)8;;/h9,11-12H,1-8H3;1H;/q-1;;+2/p-1

InChI Key

ROALMJYVHHUAQQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.